

# Zofenopril in Post-Myocardial Infarction Patients: A Comparative Review of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of key clinical trials involving Zofenopril for the treatment of patients following a myocardial infarction (MI). The focus is on comparing the efficacy and safety of Zofenopril against other ACE inhibitors, namely Lisinopril and Ramipril, as well as a placebo. The data presented is primarily drawn from the extensive Survival of Myocardial Infarction Long-term Evaluation (SMILE) program.

## **Comparative Efficacy and Safety Data**

The following tables summarize the quantitative outcomes from the key clinical trials within the SMILE program, offering a direct comparison of Zofenopril with its alternatives.

Table 1: Zofenopril vs. Placebo in Post-MI Patients (SMILE-1 Study)



| Endpoint (at 6<br>weeks)                           | Zofenopril<br>(n=772) | Placebo<br>(n=784)     | Risk<br>Reduction with<br>Zofenopril | P-value     |
|--|-----------------------|------------------------|--------------------------------------|-------------|
| Combined: Death or Severe Congestive Heart Failure | 7.1% (55<br>patients) | 10.6% (83<br>patients) | 34%                                  | 0.018[1][2] |
| Severe<br>Congestive Heart<br>Failure              | -                     | -                      | 46%                                  | 0.018[1][2] |
| Death  | -                     | -                      | 25%                                  | 0.19[1][2]  |
| 1-Year Mortality                                   | 10.0%                 | 14.1%                  | 29%                                  | 0.011[1]    |

Table 2: Zofenopril vs. Lisinopril in Post-MI Patients (SMILE-2 Study)

| Endpoint (at 6 weeks)              | Zofenopril (30-60<br>mg/day) | Lisinopril (5-10<br>mg/day) | P-value     |
|------------------------------------|------------------------------|-----------------------------|-------------|
| Overall Severe<br>Hypotension      | 10.9%                        | 11.7%                       | 0.38[3][4]  |
| Drug-Related Severe<br>Hypotension | 6.7%                         | 9.8%                        | 0.048[3][4] |
| 6-Week Mortality Rate              | 3.2%                         | 4.0%                        | 0.38[3][4]  |

Table 3: Zofenopril vs. Ramipril in Post-MI Patients with Left Ventricular Dysfunction (SMILE-4 Study)



| Endpoint (at 1 year)                             | Zofenopril (60<br>mg/day) + ASA | Ramipril (10<br>mg/day) + ASA | Odds Ratio<br>(OR) [95% CI] | P-value  |
|--|---------------------------------|-------------------------------|-----------------------------|----------|
| Combined: Death or Hospitalization for CV Causes | Reduced                         | -                             | 0.70 [0.51-0.96]            | 0.028[5] |
| Hospitalization for Cardiovascular Causes        | Reduced                         | -                             | 0.64 [0.46-0.88]            | 0.006[5] |
| Mortality Rate                                   | No significant difference       | No significant difference     | 1.51 [0.70-3.27]            | 0.293[5] |

Table 4: Pooled Analysis of SMILE Studies - Zofenopril vs. Placebo and Other ACE Inhibitors (Lisinopril & Ramipril)

| Comparison                             | Endpoint (at 1 year)                                   | Hazard Ratio (HR)<br>[95% CI] | P-value      |
|--|--|-------------------------------|--------------|
| Zofenopril vs. Placebo                 | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.60 [0.49-0.74]              | 0.0001[6][7] |
| Zofenopril vs. Other<br>ACE Inhibitors | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.77 [0.63-0.95]              | 0.015[6][7]  |
| Other ACE Inhibitors vs. Placebo       | Combined: Death or<br>Hospitalization for CV<br>Causes | 0.78 [0.60-1.02]              | 0.072[6][7]  |

# **Experimental Protocols**

The methodologies for the key SMILE trials are detailed below.

SMILE-1 Study Protocol



- Objective: To assess if Zofenopril, administered for six weeks after an anterior MI, could improve short-term and long-term outcomes.[1]
- Design: Randomized, double-blind, placebo-controlled.[1]
- Patient Population: 1,556 patients enrolled within 24 hours of the onset of symptoms of acute anterior myocardial infarction.[1]
- Treatment Arms:
  - Zofenopril (n=772)
  - Placebo (n=784)
- Duration: 6 weeks of treatment, with a 1-year follow-up for survival.[1]
- Primary Endpoint: Incidence of death or severe congestive heart failure at six weeks.[1]
- Secondary Endpoint: One-year mortality rate.[8]

#### SMILE-2 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Lisinopril in thrombolyzed patients with acute MI.[3][4]
- Design: Phase III, double-blind, parallel-group, multicenter study.[3][4]
- Patient Population: 1,024 patients (18-75 years old) who had undergone thrombolytic therapy for acute MI.[3][4]
- Treatment Arms:
  - Oral Zofenopril (30-60 mg/day)
  - Oral Lisinopril (5-10 mg/day)
- Treatment Initiation: Within 12 hours of completion of thrombolytic therapy.[3][4]
- Duration: 42 days.[3][4]



- Primary Endpoint: Incidence of severe hypotension (systolic blood pressure <90 mm Hg),</li>
   either cumulative or drug-related.[3][4]
- Secondary Endpoints: Additional safety and efficacy parameters, including 6-week mortality and major cardiovascular complications.[3][4]

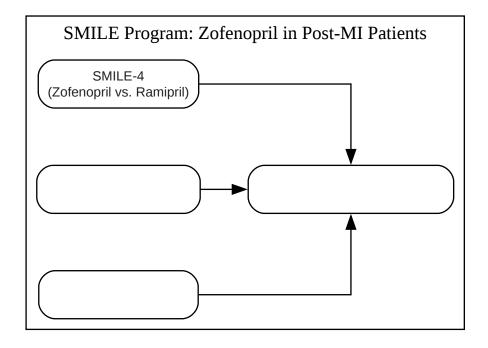
### SMILE-4 Study Protocol

- Objective: To compare the safety and efficacy of Zofenopril and Ramipril, in combination with acetylsalicylic acid (ASA), in post-MI patients with left ventricular systolic dysfunction.[5]
- Design: Phase IIIb, randomized, double-blind, parallel-group, multicenter, European study.[5]
- Patient Population: 771 patients with left ventricular dysfunction (clinical signs of heart failure or a left ventricular ejection fraction <45%) following an acute MI.[5]
- Treatment Arms:
  - Zofenopril (60 mg/day) + ASA (100 mg/day)
  - Ramipril (10 mg/day) + ASA (100 mg/day)
- Duration: 1 year.[5]
- Primary Endpoint: One-year combined occurrence of death or hospitalization for cardiovascular causes.[5]

## **Visualizations**

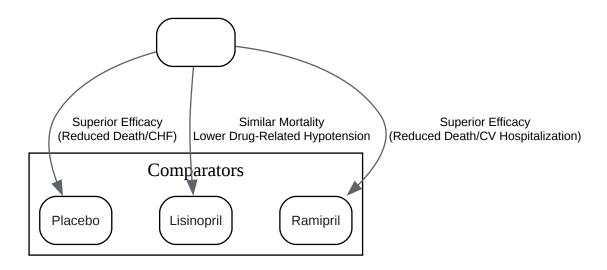
The following diagrams illustrate the logical flow of the SMILE program and the comparative outcomes.





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Caption: Workflow of the SMILE Clinical Trial Program.



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Caption: Comparative Outcomes of Zofenopril vs. Alternatives.



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## References

- 1. The effect of the angiotensin-converting-enzyme inhibitor zofenopril on mortality and morbidity after anterior myocardial infarction. The Survival of Myocardial Infarction Long-Term Evaluation (SMILE) Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of the Angiotensin-Converting-Enzyme Inhibitor Zofenopril on Mortality and Morbidity after Anterior Myocardial Infarction American College of Cardiology [acc.org]
- 3. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between zofenopril and ramipril in combination with acetylsalicylic acid in patients with left ventricular systolic dysfunction after acute myocardial infarction: results of a randomized, double-blind, parallel-group, multicenter, European study (SMILE-4) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective role of zofenopril in patients with acute myocardial infarction: a pooled individual data analysis of four randomised, double-blind, controlled, prospective studies -PMC [pmc.ncbi.nlm.nih.gov]
- 7. openheart.bmj.com [openheart.bmj.com]
- 8. dovepress.com [dovepress.com]
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